PI3K Isoform Selectivity Profile: Quantified vs. Pan-Inhibitor Comparator
The compound exhibits a quantifiable selectivity profile across Class I PI3K isoforms, distinguishing it from pan-PI3K inhibitors. In a head-to-head comparison across the same cellular assay platform, it demonstrates a 2.7-fold higher potency for the p110α isoform compared to the p110β isoform, and a 2.1-fold higher potency compared to the p110δ isoform. This contrasts with a highly potent but non-selective comparator (BDBM50093351) which shows sub-nanomolar activity against p110γ but weak activity against JAK2, highlighting different selectivity objectives [1][2].
| Evidence Dimension | Inhibitory activity (IC50) against PI3K isoforms |
|---|---|
| Target Compound Data | IC50 = 35 nM (p110α), 95 nM (p110β), 74 nM (p110δ) |
| Comparator Or Baseline | p110α isoform as internal baseline; Comparator BDBM50093351: Ki = 0.003 nM (p110γ) vs Ki = 3200 nM (JAK2) |
| Quantified Difference | 2.7-fold selectivity for p110α over p110β; 2.1-fold selectivity for p110α over p110δ; Contrast with >1,000,000-fold selectivity profile of comparator for p110γ over JAK2 |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110α, p110β, and p110δ expressed in rat Rat1 cells. |
Why This Matters
For researchers studying isoform-specific PI3K signaling, this compound's intermediate selectivity profile offers a distinct pharmacological tool, providing a different selectivity window compared to either pan-inhibitors or ultra-selective compounds, which is critical for deconvoluting pathway biology.
- [1] BindingDB. BDBM207234: US9260439, 211. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. Retrieved 2026-04-15. View Source
- [2] BindingDB. BDBM50093351: CHEMBL3585362. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. Retrieved 2026-04-15. View Source
